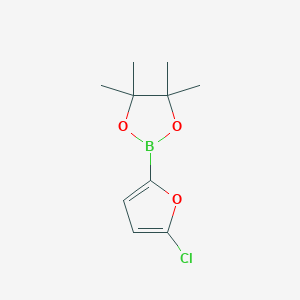

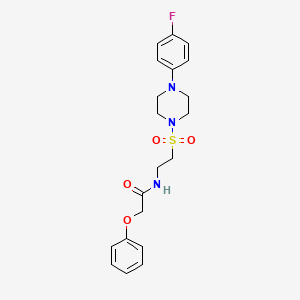

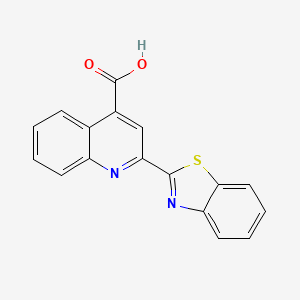

![molecular formula C19H24N4O4S B2540978 3-{4-[(2H-1,3-benzodioxol-5-yl)metil]piperazin-1-il}-6-(propan-1-sulfonil)piridazina CAS No. 1105213-37-3](/img/structure/B2540978.png)

3-{4-[(2H-1,3-benzodioxol-5-yl)metil]piperazin-1-il}-6-(propan-1-sulfonil)piridazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(propylsulfonyl)pyridazine" is a synthetic molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and applications of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic structural units such as pyridazine derivatives, which are then functionalized with different substituents to achieve the desired biological activity. For instance, the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents involves the attachment of a pyrazine moiety to a piperazine scaffold . Similarly, the synthesis of triazolo-pyridazine-6-yl-substituted piperazines as anti-diabetic drugs involves a two-step process starting from pyridine and dichloropyridazine . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a pyridazine ring, which is a common scaffold in medicinal chemistry due to its versatility and ability to interact with biological targets. The presence of a benzodioxolylmethyl group and a propylsulfonyl substituent suggests that the compound could interact with various enzymes or receptors through hydrophobic interactions and potential hydrogen bonding .

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions. For example, the reaction of pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines with carbon disulfide and hydrazine hydrate leads to the formation of different heterocyclic systems . The compound may also undergo similar reactions, which could be exploited to generate a diverse array of derivatives with potentially different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of a sulfonyl group could increase the compound's polarity, potentially affecting its solubility and distribution within biological systems . The benzodioxolylmethyl group could contribute to the compound's stability and its ability to cross biological membranes, which is crucial for oral bioavailability .

Relevant Case Studies

While the provided papers do not include case studies on the exact compound, they do report on the biological activities of structurally related compounds. For example, benzoylpiperidine-based inhibitors have been shown to lower plasma triglyceride levels in Zucker fatty rats , and N,N-dialkylated benzamidines have been identified as potent factor Xa inhibitors . These studies suggest that the compound could also exhibit significant biological activities, which would be worth investigating in future research.

Aplicaciones Científicas De Investigación

Actividad antifúngica:

Este compuesto ha mostrado ser un potente agente antifúngico. Específicamente, se diseñaron, sintetizaron y probaron derivados de 3,4-dihidro-2H-1,2,4-benzotiadiazina 1,1-dióxidos (a los que pertenece nuestro compuesto) contra varios hongos fitopatógenos. Notablemente, los compuestos 7b, 7c y 7k exhibieron actividades antifúngicas sustanciales y de amplio espectro. El compuesto 7b, en particular, demostró una notable eficacia contra Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium y Pseudoperonospora cubensis . Estudios adicionales podrían explorar su potencial como candidato fungicida.

Propiedades antiproliferativas:

El compuesto 15, estructuralmente relacionado con nuestro compuesto, ha sido evaluado por sus efectos antiproliferativos. Las investigaciones mecanísticas revelaron que interrumpe el potencial de membrana mitocondrial de manera dependiente de la concentración. Además, activa la caspasa-9 y -3, lo que lleva a la escisión de PARP-1. También se observó la activación de la caspasa-8, involucrada en la vía apoptótica extrínseca .

Actividad antimicrobiana:

Si bien los datos específicos sobre la actividad antimicrobiana de nuestro compuesto son escasos, los 1,4-disustituidos 1,2,3-triazoles relacionados han demostrado estabilidad y versatilidad de unión. El anillo triazol puede actuar como aceptor y donador de enlaces de hidrógeno, convirtiéndolo en un andamiaje interesante para posibles agentes antimicrobianos .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-propylsulfonylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S/c1-2-11-28(24,25)19-6-5-18(20-21-19)23-9-7-22(8-10-23)13-15-3-4-16-17(12-15)27-14-26-16/h3-6,12H,2,7-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTQHICYKZSPPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

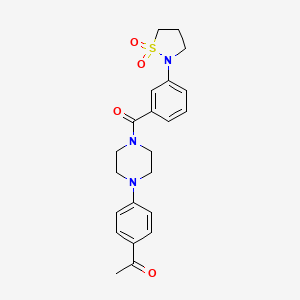

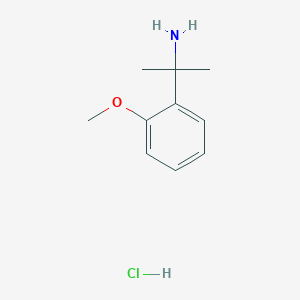

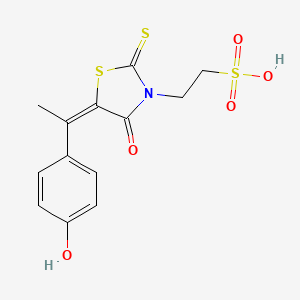

![3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2540896.png)

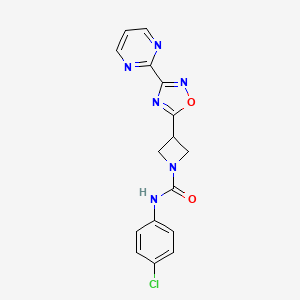

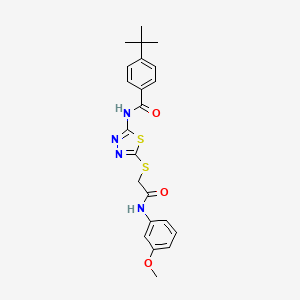

![3-cinnamyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540898.png)

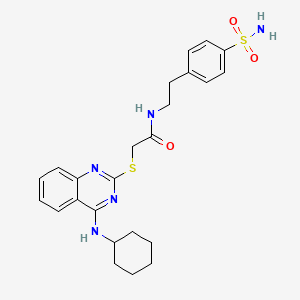

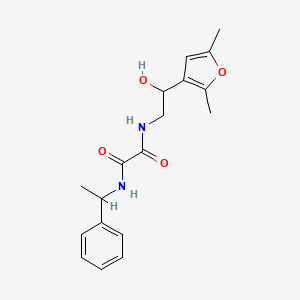

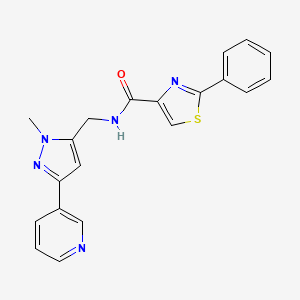

![4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2540906.png)